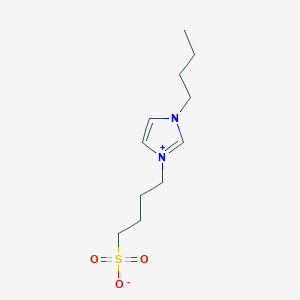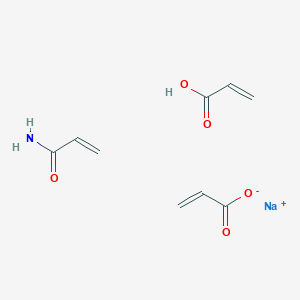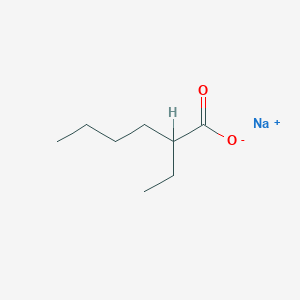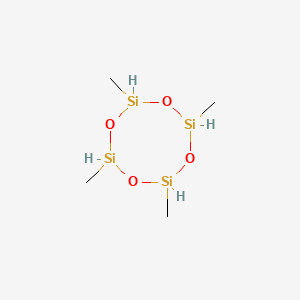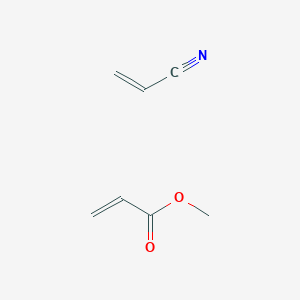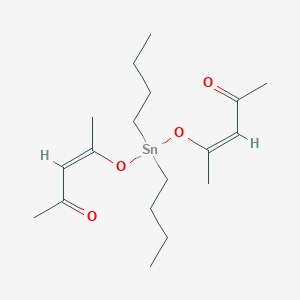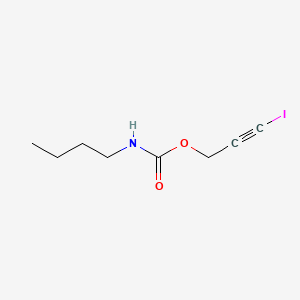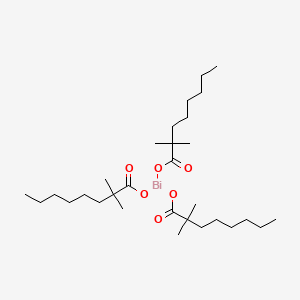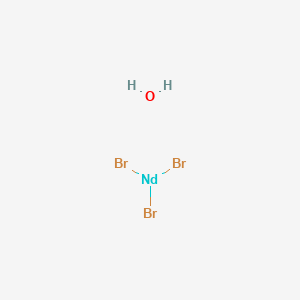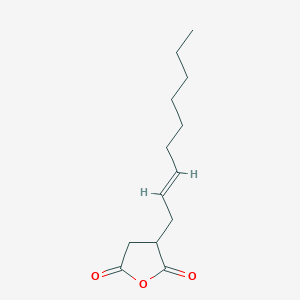
(2-Nonen-1-yl)succinic anhydride
Descripción general
Descripción
(2-Nonen-1-yl)succinic anhydride, also known as nonenylsuccinic anhydride, is a chemical compound with the molecular formula C13H20O3 and a molecular weight of 224.30 g/mol . This compound is widely utilized in research settings for its unique properties in modifying biomolecules. It acts as a reactive electrophile, facilitating covalent modifications on nucleophiles such as thiols present in proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nonen-1-yl)succinic anhydride typically involves the reaction of maleic anhydride with nonene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Maleic anhydride+Nonene→(2-Nonen-1-yl)succinic anhydride
The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
(2-Nonen-1-yl)succinic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form (2-Nonen-1-yl)succinic acid.
Aminolysis: Reacts with amines to form amides.
Alcoholysis: Reacts with alcohols to form esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions under mild conditions.
Aminolysis: Conducted in the presence of amines at room temperature or slightly elevated temperatures.
Alcoholysis: Performed with alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: (2-Nonen-1-yl)succinic acid.
Aminolysis: Amides of (2-Nonen-1-yl)succinic acid.
Alcoholysis: Esters of (2-Nonen-1-yl)succinic acid.
Aplicaciones Científicas De Investigación
(2-Nonen-1-yl)succinic anhydride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for the modification of biomolecules and the synthesis of complex organic compounds.
Biology: Employed in the labeling of proteins and nucleic acids to study their structure and function.
Medicine: Utilized in the development of novel drug delivery systems and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (2-Nonen-1-yl)succinic anhydride involves its reactivity as an electrophile. It reacts with nucleophiles such as thiols, amines, and hydroxyl groups, forming covalent bonds. This reactivity is harnessed in various applications, including protein labeling and the synthesis of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Dodecenylsuccinic anhydride
- Octenylsuccinic anhydride
- Maleic anhydride
- Citraconic anhydride
Uniqueness
(2-Nonen-1-yl)succinic anhydride is unique due to its specific reactivity with nucleophiles, making it a valuable tool in chemical biology. Its ability to modify biomolecules selectively and efficiently sets it apart from other similar compounds .
Propiedades
IUPAC Name |
3-[(E)-non-2-enyl]oxolane-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-2-3-4-5-6-7-8-9-11-10-12(14)16-13(11)15/h7-8,11H,2-6,9-10H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMXGTDNUHWJCZ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCC1CC(=O)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CC1CC(=O)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101338823 | |
| Record name | Dihydro-3-(2-nonenyl)-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101338823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64545-80-8 | |
| Record name | Dihydro-3-(2-nonenyl)-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101338823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


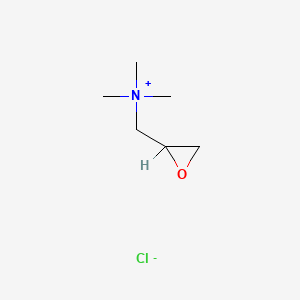
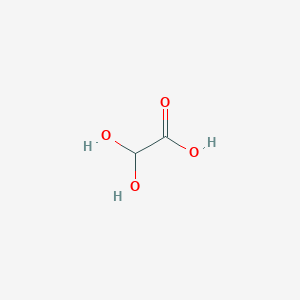
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate](/img/structure/B7802661.png)
![disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B7802665.png)
